The Physical and Chemical Properties of 2-Amino-6-methyl-4-pyrimidinemethanol: A Comprehensive Technical Guide
The Physical and Chemical Properties of 2-Amino-6-methyl-4-pyrimidinemethanol: A Comprehensive Technical Guide
Executive Summary
2-Amino-6-methyl-4-pyrimidinemethanol (CAS 110429-43-1) is a highly specialized heterocyclic compound. While it possesses the structural hallmarks of a pharmaceutical building block, its primary significance in contemporary chemical and environmental literature is as a terminal biomarker and degradation product of the sulfonylurea herbicide, [1]. This whitepaper synthesizes the physical properties, metabolic pathways, and analytical methodologies required to isolate and quantify this compound, providing a self-validating framework for researchers in environmental toxicology, agrochemistry, and analytical chemistry.
Chemical Identity & Structural Analytics
The molecule is built on a pyrimidine core, heavily functionalized to impart significant polarity and hydrogen-bonding capacity.
Table 1: Quantitative Chemical Identity and Predicted Properties
| Property | Value / Description |
| IUPAC Name | (2-amino-6-methylpyrimidin-4-yl)methanol |
| CAS Registry Number | 110429-43-1[2] |
| Molecular Formula | C6H9N3O[3] |
| Molecular Weight | 139.16 g/mol [2] |
| SMILES String | Cc1cc(CO)nc(N)n1 |
| Structural Features | Pyrimidine ring, C2-amino, C4-hydroxymethyl, C6-methyl |
| Aqueous Solubility | High (Driven by dual H-bond donors/acceptors) |
| pKa (Predicted) | ~4.5 - 5.5 (Basic pyrimidine nitrogen) |
Expertise & Experience: Structural Causality
The physical behavior of 2-amino-6-methyl-4-pyrimidinemethanol is strictly governed by its functional groups. The presence of both a primary amine (-NH2) and a primary alcohol (-OH) creates a dense network of hydrogen bond donors and acceptors. This results in high aqueous solubility and a low partition coefficient (LogP). Consequently, the molecule is highly mobile in aqueous environments and notoriously challenging to retain on traditional non-polar (e.g., C18) stationary phases during liquid chromatography.
Origin & Metabolic Pathway (Crucial Context)
In agricultural and environmental contexts, 2-amino-6-methyl-4-pyrimidinemethanol is rarely synthesized de novo; rather, it is encountered as a primary biological metabolite[4]. The parent compound, sulfometuron-methyl, is a potent inhibitor of acetolactate synthase used for weed control[4].
The Degradation Mechanism:
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Aliphatic Hydroxylation: In plants and mammalian systems, cytochrome P450 enzymes (or soil microbial equivalents) oxidize the C4-methyl group of the parent sulfometuron-methyl to form monohydroxymethylsulfometuron methyl[1].
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Bridge Cleavage: The sulfonylurea linkage is hydrolytically unstable, particularly under acidic conditions (pH < 5)[5]. Cleavage of this bridge yields two distinct fragments: the aryl fraction (methyl-2-(aminosulfonyl)benzoate, which further cyclizes to saccharin) and the pyrimidine fraction, yielding 2-amino-6-methyl-4-pyrimidinemethanol [4].
Caption: Metabolic degradation pathway of Sulfometuron-methyl yielding 2-Amino-6-methyl-4-pyrimidinemethanol.
Experimental Protocols: Isolation and Quantification
Because 2-amino-6-methyl-4-pyrimidinemethanol is a highly polar, low-molecular-weight metabolite, standard environmental extraction protocols often fail to capture it. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) and Hydrophilic Interaction Liquid Chromatography (HILIC) to create a self-validating analytical system.
Methodology: Soil/Plant Matrix Extraction and LC-MS/MS Analysis
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Step 1: Matrix Extraction
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Action: Homogenize 5.0 g of the biological/soil matrix in 20 mL of an 80:20 Methanol:Water mixture containing 0.1% formic acid.
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Causality: The high polarity of the target requires a high percentage of organic modifier capable of disrupting hydrogen bonds (methanol), while the formic acid ensures the pyrimidine nitrogen is fully protonated, increasing its solubility in the polar extractant.
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Step 2: Solid-Phase Extraction (SPE) Cleanup
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Action: Load the centrifuged extract onto a pre-conditioned Oasis MCX cartridge. Wash with 0.1 M HCl, followed by 100% Methanol. Elute the target compound using 5% Ammonium Hydroxide (NH4OH) in Methanol.
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Causality: This is a self-validating purification step . The acidic load conditions force the pyrimidine ring into its cationic state, causing it to bind strongly to the sulfonic acid groups of the MCX resin. Neutral and acidic interferences (like the saccharin metabolite) are washed away. The basic elution solvent deprotonates the pyrimidine, releasing it from the resin.
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Step 3: LC-MS/MS Quantification (HILIC Mode)
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Action: Reconstitute the dried eluate in 95:5 Acetonitrile:Water (with 10 mM Ammonium Formate). Inject onto a HILIC column.
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Causality: A standard C18 column will result in the compound eluting in the void volume due to its high polarity. HILIC provides orthogonal retention, retaining the polar hydroxymethyl and amino groups via aqueous layer partitioning.
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Self-Validation Check: Monitor the exact mass transition in Electrospray Ionization Positive (ESI+) mode. The parent ion [M+H]+ at m/z 140.1 must fragment to characteristic product ions (e.g., loss of H2O yielding m/z 122.1). The co-elution of a stable-isotope-labeled internal standard validates the absence of matrix suppression.
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Caption: Self-validating experimental workflow for the extraction and LC-MS/MS quantification.
Chemical Synthesis & Reactivity
For researchers requiring the analytical standard, de novo synthesis is preferred over isolating it from degraded herbicide matrices.
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Synthetic Logic: Direct oxidation of 2-amino-4,6-dimethylpyrimidine is highly unselective and prone to over-oxidation to the carboxylic acid. The authoritative approach involves a bottom-up condensation reaction to ensure regiocontrol.
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Protocol: React guanidine hydrochloride with ethyl 4-chloro-3-oxobutanoate in the presence of a base (e.g., sodium ethoxide) to form the pyrimidine ring. The resulting ester intermediate (ethyl 2-amino-6-methylpyrimidine-4-carboxylate) is then selectively reduced using a mild reducing agent like Sodium Borohydride (NaBH4) in the presence of Lewis acid catalysts, or Lithium Aluminum Hydride (LiAlH4) under strictly controlled low temperatures, yielding the final 2-amino-6-methyl-4-pyrimidinemethanol.
References
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Chemdad. DPX-T5648 (Sulfometuron methyl) Chemical Properties and Metabolism. Retrieved from:[Link]
Sources
- 1. Sulfometuron-methyl | 74222-97-2 [chemicalbook.com]
- 2. 110429-43-1 | (2-Amino-6-methylpyrimidin-4-yl)methanol - AiFChem [aifchem.com]
- 3. 4-Піримидинметанол, 2-аміно-6-метил-(9CI) CAS#: 110429-43-1 • ChemWhat | База даних хімічних речовин та біологічних препаратів [chemwhat.com.ua]
- 4. Sulfometuron-methyl | 74222-97-2 [chemicalbook.com]
- 5. DPX-T5648 Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
